8-bromomethyl-2-methoxyquinoxaline
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Overview
Description
8-bromomethyl-2-methoxyquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the 8th position and a methoxy group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromomethyl-2-methoxyquinoxaline typically involves the bromomethylation of 2-methoxy-quinoxaline. One common method is the reaction of 2-methoxy-quinoxaline with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromomethylation at the 8th position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromomethyl-2-methoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Scientific Research Applications
8-bromomethyl-2-methoxyquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-bromomethyl-2-methoxyquinoxaline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-methoxy-quinoxaline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
8-(Chloromethyl)-2-methoxy-quinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Methoxy-quinoxaline: Lacks the bromomethyl group, making it less versatile in chemical modifications.
Uniqueness
8-bromomethyl-2-methoxyquinoxaline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential biological activities. The bromomethyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a promising candidate for biological studies.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
8-(bromomethyl)-2-methoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-6-12-8-4-2-3-7(5-11)10(8)13-9/h2-4,6H,5H2,1H3 |
InChI Key |
OGEIKOZMSFTMQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)CBr |
Origin of Product |
United States |
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